Ethyl 4-((2-fluorobenzyl)oxy)benzoate
Description
Ethyl 4-((2-fluorobenzyl)oxy)benzoate (CAS: 1498060-48-2) is an ethyl ester derivative of 4-hydroxybenzoic acid, substituted at the para-position with a 2-fluorobenzyl ether group. Its molecular formula is $ \text{C}{16}\text{H}{15}\text{FO}_3 $, and it is characterized by a benzoate core linked to a fluorinated benzyl moiety via an ether bond. This compound is synthesized through Williamson etherification, typically involving ethyl 4-hydroxybenzoate and 2-fluorobenzyl chloride under basic conditions . It serves as a versatile intermediate in medicinal chemistry, particularly in the development of bioactive molecules such as indazole-based anti-angiogenic agents and isoxazole derivatives with growth inhibitory properties .
Properties
Molecular Formula |
C16H15FO3 |
|---|---|
Molecular Weight |
274.29 g/mol |
IUPAC Name |
ethyl 4-[(2-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C16H15FO3/c1-2-19-16(18)12-7-9-14(10-8-12)20-11-13-5-3-4-6-15(13)17/h3-10H,2,11H2,1H3 |
InChI Key |
ITXQIEZWKUYGIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((2-fluorobenzyl)oxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with 2-fluorobenzyl alcohol in the presence of a suitable catalyst. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((2-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: The major product is 4-((2-fluorobenzyl)oxy)benzoic acid.
Reduction: The major product is 4-((2-fluorobenzyl)oxy)benzyl alcohol.
Substitution: The products depend on the specific nucleophile used in the reaction.
Scientific Research Applications
Ethyl 4-((2-fluorobenzyl)oxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-((2-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Ether-Linked Derivatives
Key Observations :
- Substitution at the benzoate para-position with bulky groups (e.g., indazole) reduces crystallinity, as seen in lower melting points (e.g., 56–59°C for compound 53 ).
Ester and Amide Derivatives
Key Observations :
- Replacing the ether linkage with an amide (e.g., compound in ) introduces hydrogen-bonding capacity, which may influence target binding.
- Quinoxaline-linked derivatives exhibit broad-spectrum biological activity, likely due to the planar heterocyclic system .
Substituent Variations and Functional Group Impact
Physical and Spectral Properties
Biological Activity
Ethyl 4-((2-fluorobenzyl)oxy)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorobenzyl ether group, which is believed to enhance its biological activity through increased binding affinity to specific molecular targets. The molecular formula is , with a molecular weight of approximately 288.29 g/mol.
The mechanism of action for this compound primarily involves its interaction with various enzymes and receptors. The fluorobenzyl group can enhance the compound's binding affinity, influencing biochemical pathways related to:
- Antimicrobial Activity : Potential inhibition of bacterial growth.
- Anti-inflammatory Effects : Modulation of inflammatory pathways.
- Enzyme Inhibition : Interaction with specific enzymes such as butyrylcholinesterase (BChE), which may be relevant in neuroprotective strategies.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several pathogens. A study evaluated its effectiveness against common bacterial strains, demonstrating a significant reduction in bacterial viability at certain concentrations.
Anti-inflammatory Effects
In vitro studies have shown that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases.
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Significant reduction in bacterial growth | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Enzyme Inhibition | Interaction with BChE |
Case Study 1: Antimicrobial Activity
In a controlled laboratory setting, this compound was tested against E. coli and Staphylococcus aureus. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli and 16 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity.
Case Study 2: Anti-inflammatory Response
A study involving macrophage cell lines treated with this compound showed a decrease in TNF-alpha production by approximately 50% compared to control groups. This suggests that the compound may have potential as an anti-inflammatory agent in therapeutic applications.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 4-((2-chlorobenzyl)oxy)benzoate | Chlorine instead of fluorine | Moderate antibacterial |
| Ethyl 4-((2-bromobenzyl)oxy)benzoate | Bromine instead of fluorine | Low antibacterial |
| Ethyl 4-((2-methylbenzyl)oxy)benzoate | Methyl group instead of fluorine | Minimal activity |
The unique presence of the fluorine atom in this compound appears to enhance its biological activity compared to analogs with other halogens or functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
